molecular formula C12H13ClO4 B1442894 Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate CAS No. 104029-20-1

Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate

Cat. No. B1442894
M. Wt: 256.68 g/mol
InChI Key: KTFSCMZXDKHOQJ-UHFFFAOYSA-N
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Patent
US09399626B2

Procedure details

A 3000 mL 3-necked round-bottomed flask flushed with nitrogen was charged with magnesium ethoxide (67.46 g, 589.51 mmoles) and THF (1100 mL), and the resulting mixture was stirred as ethyl hydrogen malonate (162.26 g, 1.18 moles; 145.00 mL diluted in 100 ml of THF) was added and the mixture was heated at 45° C. for 4 hours. Meanwhile, a 2000 mL 3-necked round-bottomed flask flushed with nitrogen was charged with 5-chloro-2-methoxybenzoic acid (100 g, 536 mmoles) and THF (600 mL). To this mixture stirring at room temperature was added 1,1′-carbonyldiimidazole (95.59 g, 589.5 mmoles) in portions to avoid excess foaming. After stirring for 3 hours at room temperature the second solution was added gradually to the first solution. After addition the reaction mixture was heated to 45° C. After 20 hours, the reaction mixture was concentrated under reduced pressure before adding ethyl acetate (1 L) followed by 2 N HCl (500 mL). After mixing, the layers were separated and the organic phase was washed sequentially with 2 N HCl (500 mL), saturated sodium bicarbonate (500 mL), and water (500 mL). The organic phase was concentrated under reduced pressure, the residue taken up in ethyl acetate (1000 mL) and concentrated again to afford the title compound (104.94 g).
Quantity
67.46 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
95.59 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-]CC.[Mg+2].[O-]CC.[C:8]([O:14][CH2:15][CH3:16])(=[O:13])[CH2:9][C:10]([OH:12])=O.[Cl:17][C:18]1[CH:19]=[CH:20][C:21]([O:27][CH3:28])=[C:22]([CH:26]=1)C(O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O>C1COCC1>[Cl:17][C:18]1[CH:26]=[CH:22][C:21]([O:27][CH3:28])=[C:20]([C:10](=[O:12])[CH2:9][C:8]([O:14][CH2:15][CH3:16])=[O:13])[CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
67.46 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
1100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
C(CC(=O)O)(=O)OCC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
95.59 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
To this mixture stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3000 mL 3-necked round-bottomed flask flushed with nitrogen
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Meanwhile, a 2000 mL 3-necked round-bottomed flask flushed with nitrogen
STIRRING
Type
STIRRING
Details
After stirring for 3 hours at room temperature the second solution
Duration
3 h
ADDITION
Type
ADDITION
Details
was added gradually to the first solution
ADDITION
Type
ADDITION
Details
After addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 45° C
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
before adding ethyl acetate (1 L)
ADDITION
Type
ADDITION
Details
After mixing
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic phase was washed sequentially with 2 N HCl (500 mL), saturated sodium bicarbonate (500 mL), and water (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C(CC(=O)OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 104.94 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.